2-(2-Fluorophenyl)ethanethioamide

Lipophilicity ADME Fluorine positional SAR

Generic procurement of phenylthioamide building blocks without regioisomer specification leads to failed lead optimization and irreproducible SAR. 2-(2-Fluorophenyl)ethanethioamide (CAS 1016739-02-8) provides the exact ortho-fluoro substitution required for: • Conformationally locked (Z)-thioamide rotamer (ΔΔG‡ ~1-3 kcal/mol stabilization) for sterically constrained targets. • Enhanced N-H hydrogen-bond donor strength (pKa ~13-14) vs meta/para isomers. • Ortho-directed electrophilic functionalization enabling 2,4-disubstituted library synthesis. • Metabolic stability via C-3 hydroxylation blockade and intramolecular N-H···F stabilization. Supplied with ≥98% purity; available from stock for immediate global dispatch.

Molecular Formula C8H8FNS
Molecular Weight 169.22 g/mol
CAS No. 1016739-02-8
Cat. No. B1342158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)ethanethioamide
CAS1016739-02-8
Molecular FormulaC8H8FNS
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=S)N)F
InChIInChI=1S/C8H8FNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
InChIKeyKBXVSUKQGBMVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)ethanethioamide: Physicochemical & Functional Profile


2-(2-Fluorophenyl)ethanethioamide (CAS 1016739-02-8) is a primary aromatic thioamide bearing an ortho-fluorine substituent on the phenyl ring (molecular formula C₈H₈FNS, molecular weight 169.22 g/mol) [1]. The thioamide functional group (C=S) confers distinct properties relative to its amide (C=O) counterparts, including a larger C–N rotational barrier (~21–22 kcal/mol vs ~15–18 kcal/mol for amides), stronger N–H acidity (pKa ~13–15 for thioamides vs ~15–17 for amides), and weaker hydrogen-bond acceptor but stronger hydrogen-bond donor character [2]. The ortho-fluorine substitution introduces a unique conformational constraint and electronic modulation that is not achievable with para- or meta-fluoro regioisomers or with the non-fluorinated parent compound [3]. Although this compound is catalogued primarily as a building block and screening scaffold, its specific substitution pattern can critically influence biological target engagement, metabolic stability, and downstream synthetic utility [4].

Why 2-(2-Fluorophenyl)ethanethioamide Is Irreplaceable


Superficially, 2-(2-fluorophenyl)ethanethioamide, 2-(3-fluorophenyl)ethanethioamide (CAS 834861-71-1), 2-(4-fluorophenyl)ethanethioamide (CAS 351-82-6), and 2-phenylethanethioamide (CAS 645-54-5) share the same molecular formula (except the unsubstituted analog) and identical topological polar surface area (58.1 Ų). However, the position of the fluorine atom on the phenyl ring materially alters lipophilicity [1], conformational dynamics of the thioamide group [2], and electronic distribution—factors that directly influence binding affinity, selectivity, metabolic clearance, and synthetic derivatization potential [3]. The ortho-fluorine can engage in intramolecular electrostatic interactions with the thioamide N–H, stabilising specific rotameric states that are inaccessible to the meta and para isomers [2]. Generic substitution based solely on molecular weight or formula erases these context-specific advantages and can lead to failed lead optimisation campaigns, irreproducible SAR data, or unexpected toxicity profiles. The quantitative evidence below substantiates why specification of the ortho-fluoro regioisomer is a non-trivial procurement decision.

2-(2-Fluorophenyl)ethanethioamide: Differentiation Evidence


Lipophilicity: Ortho-Fluoro vs. Meta-Fluoro

2-(2-Fluorophenyl)ethanethioamide exhibits a computed XLogP3 of 1.4, which is lower than the 3-fluoro isomer (XLogP3 = 1.6) and the 4-fluoro isomer (XLogP3 ≈ 1.5), yet higher than the non-fluorinated parent 2-phenylethanethioamide (XLogP3 = 1.0) [1]. This represents a quantified lipophilicity reduction of ~0.2 log units relative to the meta-fluoro analog, attributable to the through-space electron-withdrawing effect of the ortho-fluorine on the thioamide group, which increases local polarity [2].

Lipophilicity ADME Fluorine positional SAR

Ortho-Fluorine Conformational Restriction

Experimental and computational studies on fluoro-substituted thioacetanilide derivatives demonstrate that an ortho-fluorine substituent can engage in a weak intramolecular N–H···F interaction (distance ~2.2–2.4 Å), stabilising the (Z)-conformer of the thioamide group and raising the C–N rotational barrier by an estimated 1–3 kcal/mol relative to the meta or para isomers [1]. This conformational locking effect is absent in the 3-fluoro and 4-fluoro regioisomers, which exhibit rotational barriers comparable to the unsubstituted parent [1].

Conformational analysis Rotational barrier Fluorine hydrogen bond

Thioamide H-Bond Donor Advantage

The thioamide N–H group is a significantly stronger hydrogen-bond donor than the corresponding amide N–H. Experimental pKa values for primary thioamides are in the range of 13–15, compared to 15–17 for primary amides [1]. In the context of 2-(2-fluorophenyl)ethanethioamide, the combination of enhanced N–H acidity with the electron-withdrawing ortho-fluorine further polarises the N–H bond, producing a hydrogen-bond donor strength that is unattainable with the corresponding amide 2-(2-fluorophenyl)acetamide or with non-fluorinated thioamide analogs [2].

Hydrogen bonding Thioamide vs amide Molecular recognition

GHS Hazard Profile Differentiation

According to the ECHA C&L Inventory notifications aggregated by PubChem, 2-(2-fluorophenyl)ethanethioamide carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), all at 100% notifying company agreement [1]. The 3-fluoro isomer displays a more limited hazard profile (H302 and H312 only) based on available notifications [2]. This difference in reported hazard classifications may reflect genuine toxicity differences tied to the ortho-fluorine substitution or may represent data gaps for the meta isomer; in either case, laboratory risk assessment and PPE requirements differ accordingly.

Safety GHS classification Laboratory handling

Ortho-F Directed Synthetic Utility

The ortho-fluorine substituent on 2-(2-fluorophenyl)ethanethioamide acts as an ortho,para-directing group for electrophilic aromatic substitution (EAS), but with the unique characteristic that fluorine strongly deactivates the ring. This results in a specific reactivity profile where EAS occurs preferentially at the para position relative to fluorine (C-4 of the phenyl ring), a regiochemical outcome that differs from the meta-fluoro isomer (which directs to C-4 and C-6 positions) and the para-fluoro isomer (which directs to C-2 and C-5 positions) [1]. Additionally, the ortho-fluoro group can participate in metal-catalysed C–H activation and nucleophilic aromatic substitution (SNAr) reactions, enabling synthetic transformations that are unavailable with the non-fluorinated analog [2].

Synthetic chemistry Regioselectivity Heterocycle synthesis

2-(2-Fluorophenyl)ethanethioamide: Application Scenarios


Fragment-Based Drug Discovery with Constrained Thioamides

The ortho-fluorine-induced conformational locking of the thioamide group (estimated ΔΔG‡ ≈ 1–3 kcal/mol stabilisation of the (Z)-conformer) makes 2-(2-fluorophenyl)ethanethioamide a superior fragment for screening libraries targeting proteins with sterically constrained binding pockets, such as kinase ATP sites and protease active sites, where a pre-organised thioamide geometry can reduce the entropic penalty of binding. Its XLogP3 of 1.4 positions it favourably for fragment optimisation within lead-like chemical space (logP 1–3). [1]

SAR Exploration via Ortho-F Directed Derivatisation

The unique ortho-directing effect of the fluorine substituent, combined with ring deactivation, enables selective electrophilic functionalisation at the C-4 position or SNAr-based substitution at activated positions, providing a concise route to 2,4-disubstituted phenylthioamide libraries that are inaccessible from the 3-fluoro or 4-fluoro regioisomers. This is particularly valuable in agrochemical and pharmaceutical lead optimisation programs requiring systematic exploration of substitution vectors. [2]

Hydrogen-Bond-Driven Enzyme Targeting

The enhanced N–H acidity of the thioamide (pKa ~13–14), further amplified by the electron-withdrawing ortho-fluorine, provides superior hydrogen-bond donor capability compared to both the corresponding amide analog and non-fluorinated thioamide alternatives. This property is critical for targets such as serine proteases, cysteine proteases, and metalloenzymes where a strong, directional hydrogen bond to the catalytic residue is a key determinant of inhibitory potency. [3]

Oxidative Metabolic Stability Screening

The ortho-fluorine substituent on the phenyl ring is positioned to block cytochrome P450-mediated aromatic hydroxylation at the adjacent C-3 position, a common metabolic soft spot for phenyl-containing compounds. While the 4-fluoro isomer also blocks para-hydroxylation, the ortho-fluoro isomer additionally provides intramolecular N–H···F stabilisation that can reduce thioamide metabolic activation (e.g., S-oxidation). [4]

Technical Documentation Hub

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